4-(Dibromomethyl)-benzoic Acid
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Overview
Description
4-(Dibromomethyl)-benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a dibromomethyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(dibromomethyl)-benzoic acid typically involves the bromination of 4-methylbenzoic acid. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction proceeds through the formation of a dibromomethyl intermediate, which is then oxidized to the corresponding benzoic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-(Dibromomethyl)-benzoic acid undergoes various chemical reactions, including:
Oxidation: The dibromomethyl group can be oxidized to form a carboxylic acid.
Reduction: Reduction of the dibromomethyl group can yield a methyl group.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: 4-Carboxybenzoic acid.
Reduction: 4-Methylbenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-(Dibromomethyl)-benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive bromine atoms.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(dibromomethyl)-benzoic acid involves its reactivity due to the presence of the dibromomethyl group. This group can undergo various chemical transformations, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
4-Bromomethylbenzoic acid: Contains a single bromine atom, making it less reactive compared to 4-(dibromomethyl)-benzoic acid.
4-Chloromethylbenzoic acid: Similar structure but with chlorine atoms, leading to different reactivity and applications.
4-Methylbenzoic acid: Lacks halogen atoms, making it less reactive in substitution reactions.
Uniqueness: this compound is unique due to the presence of two bromine atoms, which enhance its reactivity and make it a valuable intermediate for various chemical transformations.
Properties
CAS No. |
29045-93-0 |
---|---|
Molecular Formula |
C₈H₆Br₂O₂ |
Molecular Weight |
293.94 |
Synonyms |
α,α-Dibromo-p-toluic Acid |
Origin of Product |
United States |
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